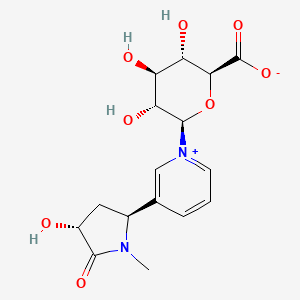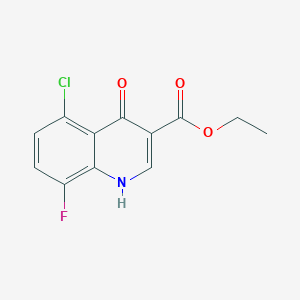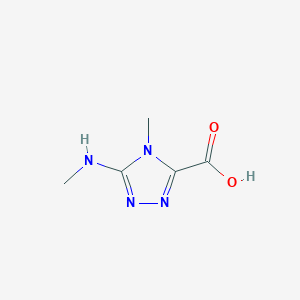
4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with a methyl group, a methylamino group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparación Con Compuestos Similares
4-Methyl-5-(methylamino)-4H-1,2,4-triazole: Lacks the carboxylic acid group, resulting in different chemical properties.
5-(Methylamino)-4H-1,2,4-triazole-3-carboxylic acid: Lacks the methyl group, affecting its reactivity and biological activity.
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid: Lacks the methylamino group, leading to variations in its chemical behavior.
Uniqueness: The presence of both the methyl and methylamino groups, along with the carboxylic acid group, makes 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid unique
Propiedades
Fórmula molecular |
C5H8N4O2 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
4-methyl-5-(methylamino)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2/c1-6-5-8-7-3(4(10)11)9(5)2/h1-2H3,(H,6,8)(H,10,11) |
Clave InChI |
BSSYQSMXIQAXJS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(N1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)
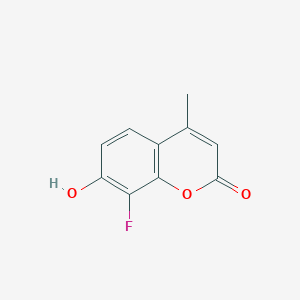

![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)

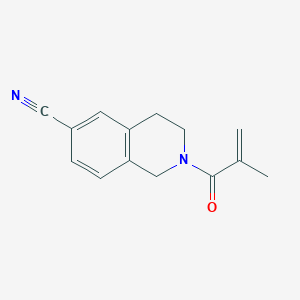

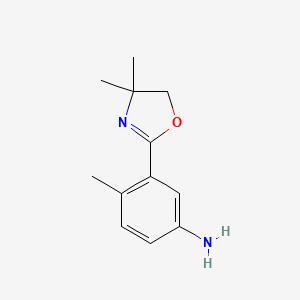

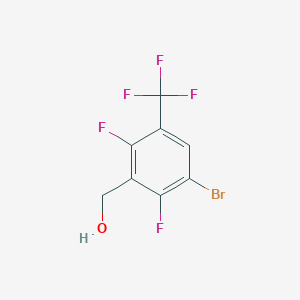
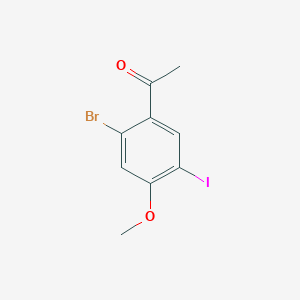
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)
